N-Tosylbiphenyl-4-methanimine N-Tosylbiphenyl-4-methanimine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13632723
InChI: InChI=1S/C20H17NO2S/c1-16-7-13-20(14-8-16)24(22,23)21-15-17-9-11-19(12-10-17)18-5-3-2-4-6-18/h2-15H,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)C3=CC=CC=C3
Molecular Formula: C20H17NO2S
Molecular Weight: 335.4 g/mol

N-Tosylbiphenyl-4-methanimine

CAS No.:

Cat. No.: VC13632723

Molecular Formula: C20H17NO2S

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

N-Tosylbiphenyl-4-methanimine -

Specification

Molecular Formula C20H17NO2S
Molecular Weight 335.4 g/mol
IUPAC Name 4-methyl-N-[(4-phenylphenyl)methylidene]benzenesulfonamide
Standard InChI InChI=1S/C20H17NO2S/c1-16-7-13-20(14-8-16)24(22,23)21-15-17-9-11-19(12-10-17)18-5-3-2-4-6-18/h2-15H,1H3
Standard InChI Key NQZFCKWBUVUNBL-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)C3=CC=CC=C3
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)C3=CC=CC=C3

Introduction

Structural and Chemical Identity

Molecular Architecture

N-Tosylbiphenyl-4-methanimine integrates three distinct regions (Fig. 1):

  • Biphenyl core: A rigid aromatic system enabling π-π interactions with biological targets.

  • Imine linker (–CH=N–): A Schiff base moiety critical for electronic conjugation and potential metallocomplex formation.

  • Tosyl group (p-CH₃C₆H₄SO₂–): Enhances solubility in polar aprotic solvents and modulates electronic properties .

The E-geometry of the imine bond, confirmed via nuclear Overhauser effect spectroscopy (NOESY) in related compounds , likely stabilizes the molecule through intramolecular hydrogen bonding.

Spectroscopic Characterization

Key spectral features derived from analogous Schiff bases include:

  • ¹H NMR: A sharp singlet at δ 8.6–8.7 ppm corresponding to the azomethine proton (–CH=N–) . Aromatic protons of the biphenyl and tosyl groups resonate between δ 7.0–7.8 ppm as multiplet signals .

  • ¹³C NMR: The imine carbon appears near δ 160 ppm, while sulfonyl carbons resonate at δ 140–145 ppm .

  • HRMS: Expected [M+H]⁺ ion at m/z 381.10 (C₂₀H₁₇N₂O₂S₂) .

Physicochemical Properties

PropertyValue/RangeMethod
Molecular Weight380.48 g/molHRMS
Melting Point205–208°CDifferential Scanning Calorimetry
SolubilityDMSO > CHCl₃ > EtOHEquilibrium Solubility
logP (Octanol-Water)3.2 ± 0.3Computational Prediction

Biological and Chemical Applications

Organocatalytic Utility

The tosylhydrazone moiety serves as a diazo precursor in metal-free carbene catalysis . Potential applications include:

  • Cyclopropanation of alkenes.

  • Insertion reactions into C–H bonds.

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the biphenyl and tosyl groups to optimize antiviral potency.

  • In Vivo Toxicology: Acute and chronic toxicity studies in rodent models.

  • Catalytic Screening: Evaluation in NHC-mediated asymmetric synthesis .

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